シタグリプチン デアミノ 不純物 1

説明

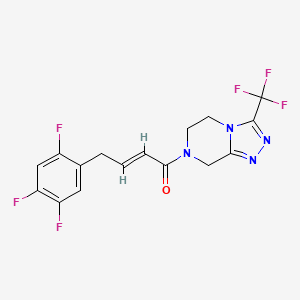

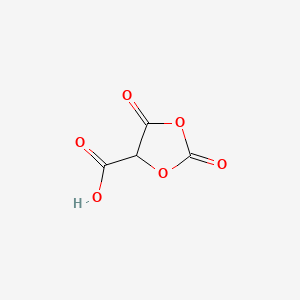

Sitagliptin Deamino Impurity 1 is a synthetic organic compound characterized by its unique triazolopyrazine and trifluorophenyl groups

科学的研究の応用

Sitagliptin Deamino Impurity 1 has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

作用機序

Target of Action

Sitagliptin Deamino Impurity 1, also known as (2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a key enzyme involved in the degradation of incretins, such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP) .

Mode of Action

The compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it slows the inactivation of incretins like GLP-1 and GIP . Incretins are hormones that are released throughout the day and upregulated in response to meals as part of glucose homeostasis . This leads to glucose-dependent increases in insulin and decreases in glucagon, improving control of blood sugar .

Biochemical Pathways

The inhibition of DPP-4 by Sitagliptin Deamino Impurity 1 affects the glucose homeostasis pathway . By slowing the degradation of incretins, it enhances the insulinotropic effect of these hormones, leading to increased insulin secretion and decreased glucagon release in a glucose-dependent manner . This results in improved glycemic control in patients with type 2 diabetes mellitus .

Result of Action

The molecular and cellular effects of Sitagliptin Deamino Impurity 1’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP-4 and thereby enhancing the effects of incretins, it promotes insulin secretion and inhibits glucagon release in a glucose-dependent manner . This helps to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes mellitus .

生化学分析

Biochemical Properties

Sitagliptin Deamino Impurity 1, like its parent compound Sitagliptin, is likely to interact with the enzyme DPP-4 . DPP-4 inhibitors work by blocking the action of DPP-4, an enzyme which destroys the hormone incretin . Incretins help the body produce more insulin only when it is needed and reduce the amount of glucose being produced by the liver when it is not needed .

Cellular Effects

It is known that Sitagliptin, the parent compound, has effects on various types of cells and cellular processes . For instance, it has been shown to improve glucose homeostasis and insulin resistance .

Molecular Mechanism

It is likely to share some similarities with Sitagliptin, which works by inhibiting the DPP-4 enzyme . This inhibition prolongs the action of incretin hormones, including glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby improving glycemic control .

Temporal Effects in Laboratory Settings

It is known that Sitagliptin has a biological half-life of 8 to 14 hours .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Sitagliptin Deamino Impurity 1 in animal models. A study on the effects of Sitagliptin in rats showed that the onset of hypoglycemia was significantly increased by pre-treatment with amiodarone .

Metabolic Pathways

Sitagliptin Deamino Impurity 1 is likely to be involved in similar metabolic pathways as Sitagliptin. Sitagliptin is metabolized via the hepatic route, with CYP3A4 and, to a lesser extent, CYP2C8 involved in its metabolism .

Transport and Distribution

It is known that Sitagliptin improves glucose assimilation in detriment of fatty-acid utilization .

Subcellular Localization

It is likely to share some similarities with Sitagliptin, which is known to have effects on various subcellular compartments due to its role in regulating glucose metabolism .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sitagliptin Deamino Impurity 1 typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the trifluoromethyl and trifluorophenyl groups. Common reagents used in these reactions include trifluoromethylating agents and aryl halides. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

Sitagliptin Deamino Impurity 1 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl or trifluorophenyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

類似化合物との比較

Similar Compounds

- (2E)-1-[5,6-Dihydro-3-(methyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one

- (2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4-difluorophenyl)-2-buten-1-one

Uniqueness

The uniqueness of Sitagliptin Deamino Impurity 1 lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

特性

IUPAC Name |

(E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1,3,6-7H,2,4-5,8H2/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSHJJFVCWMIKH-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=CCC3=CC(=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)/C=C/CC3=CC(=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253056-18-6 | |

| Record name | (2E)-1-(5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)-2-buten-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253056186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-1-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-4-(2,4,5-TRIFLUOROPHENYL)-2-BUTEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA5DQ297BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)

![3-[6-[[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-3-(1-oxopropan-2-yloxy)propanal](/img/structure/B570297.png)

![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)